molecular formula C3H5F2NO2 B12947680 3,3-Difluoro-D-alanine

3,3-Difluoro-D-alanine

Cat. No.: B12947680
M. Wt: 125.07 g/mol
InChI Key: RDWIWGLYYQZMFQ-PVQJCKRUSA-N
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Description

(S)-2-Amino-3,3-difluoropropanoic acid is a chiral amino acid derivative characterized by the presence of two fluorine atoms on the beta carbon This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3,3-difluoropropanoic acid typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a glycine Schiff base with a difluoromethylating agent under basic conditions. The reaction proceeds through the formation of a chiral Ni(II) complex, which is then hydrolyzed to yield the target compound .

Industrial Production Methods: Industrial production of (S)-2-Amino-3,3-difluoropropanoic acid may involve large-scale asymmetric synthesis using recyclable chiral auxiliaries. The process is optimized to ensure high yield and enantiomeric purity, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3,3-difluoropropanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted amino acids with different functional groups.

Scientific Research Applications

(S)-2-Amino-3,3-difluoropropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,3-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by altering the electronic properties of the molecule. This compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme.

Comparison with Similar Compounds

  • (S)-2-Amino-4,4,4-trifluorobutanoic acid
  • (S)-2-Amino-3-fluoropropanoic acid
  • (S)-2-Amino-2,2-difluoropropanoic acid

Comparison:

  • Uniqueness: (S)-2-Amino-3,3-difluoropropanoic acid is unique due to the specific positioning of the fluorine atoms on the beta carbon, which significantly influences its chemical and biological properties.
  • Differences: Compared to (S)-2-Amino-4,4,4-trifluorobutanoic acid, the difluoropropanoic acid has fewer fluorine atoms, which may result in different metabolic stability and reactivity. The positioning of fluorine atoms also differentiates it from (S)-2-Amino-3-fluoropropanoic acid and (S)-2-Amino-2,2-difluoropropanoic acid, affecting its interaction with biological targets.

Biological Activity

3,3-Difluoro-D-alanine (d-F2-Ala) is a fluorinated amino acid that has garnered attention in medicinal chemistry and biochemistry due to its unique biological properties. The presence of two fluorine atoms at the beta carbon significantly alters its chemical behavior compared to non-fluorinated amino acids, particularly in its interaction with biological systems.

Chemical Structure and Properties

  • Chemical Formula : C3H5F2N
  • Molecular Weight : 109.08 g/mol
  • Structure : The fluorine atoms are attached to the beta carbon of the alanine backbone, which enhances the compound's stability and resistance to enzymatic degradation.

This compound acts as a structural analog of D-alanine, a crucial component in bacterial cell wall synthesis. Its biological activity is primarily attributed to its ability to interfere with peptidoglycan biosynthesis, leading to potential antibacterial effects. Key findings include:

  • Incorporation into Peptidoglycan : Studies indicate that d-F2-Ala can be incorporated into bacterial peptidoglycan, disrupting cell wall integrity and potentially causing cell lysis.
  • Enzymatic Interactions : It has been shown to act as a competitive inhibitor for enzymes involved in amino acid metabolism, which may further contribute to its antibacterial properties .

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, it shows high uptake in pathogens such as Escherichia coli and Pseudomonas aeruginosa during in vitro studies .

Comparative Activity Table

BacteriaUptake of d-F2-AlaObservations
Escherichia coliHighSignificant incorporation into peptidoglycan
Pseudomonas aeruginosaModerateEffective against biofilm formation
Klebsiella pneumoniaeSignificantImpacts cell wall synthesis
Enterococcus faecalisHighRobust uptake observed

Case Studies

  • In Vivo Studies : In murine models of infection, d-F2-Ala demonstrated low background signals in healthy tissues while showing significant accumulation in infected areas, suggesting its potential as a diagnostic tool for bacterial infections .
  • Stability Tests : Stability assessments in human serum indicated that d-F2-Ala remains intact over extended periods, highlighting its potential for therapeutic applications without rapid degradation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Fluorination Reactions : Utilizing fluorinating agents on D-alanine derivatives.
  • Chiral Synthesis Techniques : Employing asymmetric synthesis approaches to ensure the correct enantiomer is produced.

Applications

Due to its unique properties and biological activity, this compound has potential applications in:

  • Antibacterial Drug Development : As a candidate for new antibiotics targeting resistant bacterial strains.
  • Biochemical Probes : For studying bacterial metabolism and peptidoglycan synthesis pathways.

Properties

Molecular Formula

C3H5F2NO2

Molecular Weight

125.07 g/mol

IUPAC Name

(2S)-2-amino-3,3-difluoropropanoic acid

InChI

InChI=1S/C3H5F2NO2/c4-2(5)1(6)3(7)8/h1-2H,6H2,(H,7,8)/t1-/m1/s1

InChI Key

RDWIWGLYYQZMFQ-PVQJCKRUSA-N

Isomeric SMILES

[C@@H](C(F)F)(C(=O)O)N

Canonical SMILES

C(C(F)F)(C(=O)O)N

Origin of Product

United States

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